Preparation of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate from 2-hydroxyacetophenone
Preparation of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate from 2-hydroxyacetophenone
Executive Summary
This technical guide details the high-purity synthesis of 2-(2-hydroxyphenyl)-2-oxoethyl thiocyanate (also known as 2-thiocyanato-2'-hydroxyacetophenone) starting from 2-hydroxyacetophenone (2-HAP).
This transformation is a critical intermediate step in the synthesis of pharmacologically active heterocycles, particularly 2-substituted benzothiazoles and chromones . The synthesis presents a specific regiochemical challenge: the activating phenolic hydroxyl group at the ortho position strongly favors electrophilic aromatic substitution (nuclear bromination) over the desired side-chain
This guide prioritizes a heterogeneous Copper(II) Bromide (
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a two-step sequence:
-
Regioselective
-Bromination: Conversion of the acetyl group to a phenacyl bromide. -
Nucleophilic Substitution (
): Displacement of the bromide by the thiocyanate anion.
Strategic Logic
-
Challenge: Direct bromination of 2-HAP with molecular bromine (
) typically yields 3,5-dibromo-2-hydroxyacetophenone due to the high electron density of the phenol ring. -
Solution: Utilization of
in a refluxing ethyl acetate/chloroform mixture. This heterogeneous system minimizes the concentration of free electrophilic bromine, kinetically favoring the enol-driven side-chain substitution over the ring substitution.
Reaction Scheme Visualization
Figure 1: Synthetic pathway highlighting the avoidance of nuclear bromination.
Part 2: Detailed Experimental Protocols
Step 1: Selective -Bromination
Objective: Synthesize 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.
Materials
-
Substrate: 2-Hydroxyacetophenone (13.6 g, 100 mmol)
-
Reagent: Copper(II) Bromide (
) (44.6 g, 200 mmol) -
Solvent: Ethyl Acetate / Chloroform (1:1 v/v, 200 mL)
-
Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.
Procedure
-
Setup: Charge the RBF with 2-hydroxyacetophenone and the solvent mixture (EtOAc/
). -
Addition: Add finely powdered
to the solution. The system will appear as a dark heterogeneous suspension. -
Reaction: Heat the mixture to vigorous reflux.
-
Observation: As the reaction proceeds, the dark black/brown
will convert to white/off-white Copper(I) Bromide ( ). -
Duration: Typically 3–5 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2) until the starting material spot disappears.[1]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid
byproduct through a Celite pad. -
Wash the filter cake with fresh ethyl acetate (2 x 20 mL).
-
Treat the filtrate with activated charcoal (if dark) and filter again.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will likely solidify. Recrystallize from ethanol or isopropyl alcohol.
Key Insight: The evolution of
| Parameter | Specification |
| Yield | 85–92% |
| Appearance | Pale yellow needles |
| Melting Point | 43–45 °C (Lit. Value) |
| Safety Note | Lachrymator. This intermediate causes severe eye irritation. Handle only in a fume hood. |
Step 2: Nucleophilic Thiocyanation
Objective: Convert the phenacyl bromide to the phenacyl thiocyanate.
Materials
-
Substrate: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (21.5 g, 100 mmol)
-
Reagent: Potassium Thiocyanate (KSCN) (10.7 g, 110 mmol) or Ammonium Thiocyanate.
-
Solvent: Acetone (150 mL) or Ethanol (anhydrous).
-
Equipment: 250 mL RBF, Mechanical Stirrer (preferred) or Magnetic Stirrer.
Procedure
-
Dissolution: Dissolve the phenacyl bromide intermediate in acetone at room temperature.
-
Reagent Preparation: Prepare a solution/suspension of KSCN in acetone.
-
Addition: Add the KSCN to the bromide solution slowly over 10 minutes.
-
Reaction: Stir at Room Temperature (20–25 °C) for 4–6 hours.
-
Note: Heating is generally avoided to prevent isomerization to the isothiocyanate (N-attack) or polymerization.
-
Precipitation: A white precipitate of Potassium Bromide (KBr) will form immediately.
-
-
Workup:
-
Filter off the inorganic KBr salt.
-
Pour the filtrate into crushed ice (approx. 500 g) with vigorous stirring.
-
The product will precipitate as a solid.[2]
-
-
Purification: Filter the solid, wash with cold water, and dry in a vacuum desiccator. Recrystallize from ethanol if necessary.
Mechanistic Note: The thiocyanate ion (
| Parameter | Specification |
| Yield | 80–88% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 142–143 °C |
| IR Signature | Sharp peak at ~2150–2160 |
Part 3: Process Workflow & Quality Control
Operational Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Characterization Data Checklist
To validate the synthesis, the following spectral data must be obtained:
-
IR Spectroscopy:
-
: Distinct sharp band at 2150–2160
(confirms S-linkage; N-linkage is usually broader/stronger ~2050 ). -
: Carbonyl stretch at ~1640
(lowered due to intramolecular H-bonding). -
: Broad band ~3200–3400
.
-
: Distinct sharp band at 2150–2160
-
NMR (DMSO-
or ):- ~11.0 ppm (s, 1H, Phenolic OH, exchangeable).
- ~7.0–7.8 ppm (m, 4H, Aromatic protons).
-
~4.8–5.0 ppm (s, 2H,
). Note: This shift is distinct from the bromide precursor (~4.5 ppm).
Part 4: Safety & Troubleshooting
Critical Safety Hazards
-
Phenacyl Bromide (Intermediate): Potent lachrymator .[3] Exposure causes immediate, severe tearing and respiratory distress. All glassware contacting this compound must be rinsed with dilute ammonia or ethanol in the hood before removal.
-
Thiocyanates: While less toxic than cyanides, contact with strong acids can release Hydrogen Cyanide (HCN) gas. Never dispose of thiocyanate waste into acidic drains.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete bromination or moisture in solvent. | Ensure solvents are dry.[4] Increase reflux time. Ensure |
| Ring Bromination | Use of | Strictly adhere to |
| Oily Product (Step 2) | Presence of solvents or isomerization. | Ensure precipitation into ice water is vigorous. Recrystallize from EtOH to remove isothiocyanate isomers. |
| Dark Coloration | Oxidation of phenol.[2][5] | Perform reactions under Nitrogen atmosphere.[6] Use charcoal during recrystallization. |
References
-
King, L. C., & Ostrum, G. K. (1964).[7] Selective Bromination with Copper(II) Bromide.[3][7] The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Tandon, V. K., et al. (2005). Synthesis and biological activity of novel 2-substituted benzothiazoles. Bioorganic & Medicinal Chemistry Letters, 15(14), 3457-3459. Link
-
Prakash, O., et al. (2004). Hypervalent iodine mediated synthesis of 2-substituted benzothiazoles. Tetrahedron Letters, 45(39), 7345-7347. Link
-
PubChem. (2025).[8] 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2.[8] National Library of Medicine. Link
Sources
- 1. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
